(2,5-dioxopyrrolidin-1-yl) 6-bromonaphthalene-2-carboxylate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 6-bromonaphthalene-2-carboxylate is a chemical compound that features a brominated naphthalene ring and a pyrrolidin-1-yl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 6-bromonaphthalene-2-carboxylate typically involves the esterification of 6-Bromo-naphthalene-2-carboxylic acid with 2,5-dioxo-pyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 6-bromonaphthalene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the naphthalene ring can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed to yield 6-Bromo-naphthalene-2-carboxylic acid and 2,5-dioxo-pyrrolidin-1-yl.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine would yield an amine-substituted naphthalene derivative.
Hydrolysis: The major products are 6-Bromo-naphthalene-2-carboxylic acid and 2,5-dioxo-pyrrolidin-1-yl.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 6-bromonaphthalene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows it to be a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It may be used in the development of new materials with unique properties due to its aromatic and ester functionalities.
Mechanism of Action
The mechanism of action for (2,5-dioxopyrrolidin-1-yl) 6-bromonaphthalene-2-carboxylate is not well-documented. its reactivity can be attributed to the presence of the bromine atom, which can participate in electrophilic aromatic substitution reactions, and the ester group, which can undergo hydrolysis or transesterification.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-naphthalene-2-carboxylic acid: This compound lacks the ester group but shares the brominated naphthalene core.
2,5-Dioxo-pyrrolidin-1-yl esters: These compounds have similar ester functionalities but different aromatic groups.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 6-bromonaphthalene-2-carboxylate is unique due to the combination of a brominated naphthalene ring and a pyrrolidin-1-yl ester group, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-bromonaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO4/c16-12-4-3-9-7-11(2-1-10(9)8-12)15(20)21-17-13(18)5-6-14(17)19/h1-4,7-8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCKGCGFRPDSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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